Kojibiose -

Kojibiose

Catalog Number: EVT-1564329
CAS Number:
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Kojibiose is typically derived from the fermentation of carbohydrates by specific microorganisms. Notably, it can be isolated from Leuconostoc mesenteroides, a bacterium used in the production of dextran from sucrose. Additionally, enzymatic synthesis methods using kojibiose phosphorylase from Thermoanaerobacter brockii have been developed to produce kojibiose efficiently from glucose substrates .

Classification

Kojibiose falls under the category of oligosaccharides, specifically disaccharides. It is classified as a glycoside due to the presence of a glycosidic bond between its constituent monosaccharides. Kojibiose is also categorized within the group of prebiotic oligosaccharides, which are known to promote beneficial gut microbiota.

Synthesis Analysis

Methods

The synthesis of kojibiose can be achieved through several methods:

  1. Enzymatic Synthesis: This method utilizes enzymes such as kojibiose phosphorylase to catalyze the formation of kojibiose from glucose substrates. The process involves the transfer of a glucosyl group from β-D-glucose 1-phosphate to another glucose molecule .
  2. Fermentation: Microbial fermentation processes can be employed to produce kojibiose from sucrose or other carbohydrates. This method involves using specific strains of bacteria that can metabolize sugars into kojibiose during fermentation .
  3. Chemical Synthesis: Although less common, chemical synthesis methods involving protective group strategies have been explored for producing kojibiose in laboratory settings.

Technical Details

The enzymatic synthesis typically involves optimizing conditions such as temperature, pH, and substrate concentration to maximize yield. For instance, studies have shown that using immobilized enzymes can enhance the efficiency and scalability of kojibiose production .

Molecular Structure Analysis

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure of kojibiose. For example, NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms in the molecule .

Chemical Reactions Analysis

Reactions

Kojibiose can participate in various chemical reactions:

  1. Hydrolysis: Kojibiose can be hydrolyzed into its constituent glucose units by enzymes such as kojibiose hydrolase or through acid-catalyzed reactions under certain conditions .
  2. Phosphorolysis: In the presence of phosphate groups, kojibiose can undergo phosphorolytic cleavage, yielding glucose-1-phosphate alongside free glucose.
  3. Glycosylation: Kojibiose can act as a glycosyl donor in synthetic reactions to produce larger oligosaccharides or polysaccharides.

Technical Details

The enzymatic reactions involving kojibiose are often characterized by specific conditions such as temperature, pH, and enzyme concentration that optimize reaction rates and yields .

Mechanism of Action

Process

Kojibiose acts primarily as a prebiotic by promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. The mechanism involves:

  • Fermentation: Beneficial gut bacteria ferment kojibiose, leading to the production of short-chain fatty acids that provide health benefits.
  • Modulation of Gut Microbiota: Kojibiose selectively stimulates the growth of probiotics while inhibiting pathogenic bacteria.

Data

Studies have shown that diets enriched with prebiotic oligosaccharides like kojibiose can lead to improved gut health markers and enhanced immune function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Kojibiose is typically found as a white crystalline powder.
  • Solubility: It is soluble in water but insoluble in organic solvents.
  • Taste: Kojibiose has a mildly sweet taste.

Chemical Properties

  • Stability: Kojibiose is stable under neutral pH conditions but may decompose under extreme heat or acidic environments.
  • Reactivity: It reacts with reducing agents and can participate in Maillard reactions when heated with amino acids.

Relevant analyses include chromatographic techniques for purity assessment and spectroscopic methods for structural verification .

Applications

Kojibiose has several scientific uses:

  1. Prebiotic Supplement: It is used in dietary supplements aimed at improving gut health.
  2. Food Industry: Kojibiose is incorporated into functional foods due to its sweetness and health benefits.
  3. Pharmaceuticals: Research is ongoing into its potential therapeutic effects in modulating gut microbiota and enhancing immune responses .
Structural Characterization of Kojibiose

Chemical Composition and Glycosidic Bond Configuration

Kojibiose (systematic name: 2-O-α-D-glucopyranosyl-D-glucose) is a disaccharide composed of two glucose units linked by an α-1,2-glycosidic bond. Its molecular formula is C₁₂H₂₂O₁₁, with a molar mass of 342.30 g/mol and a density of 1.688 g/mL [1]. The reducing end features an aldehyde group that can undergo mutarotation, while the non-reducing end has a fixed α-configuration. This unique linkage confers resistance to mammalian digestive enzymes, allowing it to reach the colon intact [3] [6].

Kojibiose phosphorylase (EC 2.4.1.230) is a key enzyme in its metabolism, catalyzing the reversible phosphorolysis of kojibiose into β-D-glucose-1-phosphate and glucose. Kinetic parameters for this enzyme from Escherichia coli are as follows [4]:

Table 1: Kinetic Parameters of Kojibiose Phosphorylase (YcjT) from E. coli

Substratekₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Kojibiose1.051.11.12 × 10³
Phosphate0.821.11.34 × 10³

Historical Isolation and Structural Elucidation

Kojibiose was first isolated in 1953 from "koji," a product of rice fermentation by Aspergillus oryzae, and subsequently identified in sake extracts and honey, where it constitutes ~3% of total sugars [1] [3]. Early structural studies relied on acid hydrolysis and enzymatic assays, revealing its α-1,2 linkage. The 1990s saw advancements via NMR and X-ray crystallography, confirming the equatorial orientation of the glycosidic bond [6] [9]. A breakthrough came with the discovery of kojibiose-specific enzymes, such as the kojibiose phosphorylase in Thermoanaerobacter brockii (2006) and the kojibiose hydrolase in Mucilaginibacter mallensis (2021), which facilitated precise structural validation and large-scale production [4] [7].

Comparative Analysis with Other α-Linked Disaccharides

Kojibiose exhibits distinct properties compared to other α-linked glucobioses due to its glycosidic bond orientation:

Table 2: Comparative Analysis of α-Linked Glucobioses

DisaccharideGlycosidic BondBiological OccurrenceKey Functional Differences
Kojibioseα-1,2Honey, sake, bacterial LTAsPrebiotic; resistant to digestive enzymes
Maltoseα-1,4Starch hydrolysisDigestible; primary carbon source
Nigeroseα-1,3Amylopectin hydrolysisInhibits α-glucosidase II; immunomodulatory
Trehaloseα-1,1Fungi, insects, bacteriaStress-protectant; high thermal stability

Structurally, kojibiose’s α-1,2 linkage creates steric constraints that limit hydrogen bonding at the reducing end, reducing its conformational flexibility compared to maltose (α-1,4) but enhancing specificity for enzymes like collagen glucosyltransferases [2] [8]. Unlike trehalose, which forms symmetric, non-reducing crystals, kojibiose’s reducing end participates in epimerization under thermal stress [5].

Crystallographic and Spectroscopic Profiling

X-ray crystallography of kojibiose-bound enzymes reveals key interactions stabilizing its unique glycosidic bond. In the kojibiose phosphorylase of Caldicellulosiruptor saccharolyticus, a conserved "WET motif" (Trp391-Glu392-Thr417) forms hydrogen bonds with the non-reducing glucose’s C2-OH and C3-OH groups [2] [7]. NMR spectroscopy (¹H, ¹³C, COSY, HSQC) further delineates its dynamic behavior:

  • Anomeric protons: δ 5.42 ppm (α-1,2 linkage, J = 3.8 Hz) and δ 4.65 ppm (reducing end, J = 8.0 Hz) [9].
  • Hydrogen bonding: Persistent O5ʹ–H⋯O3 inter-residue bond stabilizes the syn conformation [8].

Molecular dynamics simulations (50 ns, GROMOS 45A4 force field) demonstrate that kojibiose adopts a rigid glycosidic torsion angle (φ/ψ = –47°/–15°) with restricted rotation, contrasting the flexibility of α-1,6-linked disaccharides [8].

Thermodynamic Stability in Extreme Environments

Kojibiose exhibits moderate thermal stability below 80°C but undergoes epimerization and decomposition at higher temperatures or alkaline pH. Under neutral conditions (pH 7.5, 90°C), it epimerizes at C2 of the reducing glucose to form 2-O-α-D-glucopyranosyl-D-mannose (forward rate: 1.6 × 10⁻⁵ s⁻¹; reverse rate: 3.2 × 10⁻⁵ s⁻¹) [5]. Alkaline conditions (pH >8) accelerate decomposition via β-elimination, yielding 3-deoxyglucosone and 3,6-anhydro derivatives. Activation energy (Eₐ) for decomposition is 98 kJ/mol, lower than that of sophorose (β-1,2-glucobiose, Eₐ = 105 kJ/mol) due to reduced steric protection of the C2–O bond [5].

Table 3: Kinetic Parameters for Kojibiose Degradation at pH 7.5 and 90°C

ReactionRate Constant (s⁻¹)Half-Life (h)
Epimerization (forward)(1.6 ± 0.1) × 10⁻⁵12
Epimerization (reverse)(3.2 ± 0.2) × 10⁻⁵6
Decomposition(4.7 ± 1.1) × 10⁻⁷410

Hyperthermophilic enzymes (e.g., mimiviral collagen glucosyltransferase) stabilize kojibiose synthesis at >80°C via homodimerization, which creates extended substrate-binding clefts and cooperative UDP-glucose binding (Hill coefficient = 2.0) [2] [10].

Properties

Product Name

Kojibiose

IUPAC Name

3,4,5,6-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2

InChI Key

PZDOWFGHCNHPQD-UHFFFAOYSA-N

Synonyms

kojibiose

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O

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